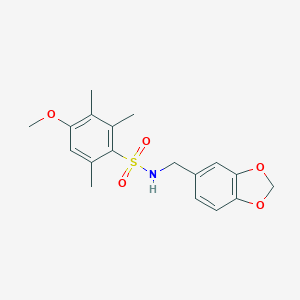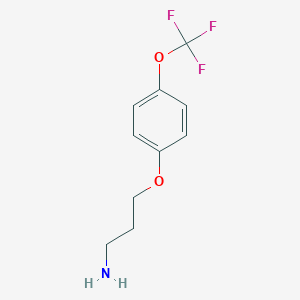
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . It is widely used in the treatment of depression, with or without anxiety, bulimia, obsessive–compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), including premenstrual syndrome (PMS), irritability and dysphoria .
Molecular Structure Analysis
The molecular structure of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine consists of a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), and a propylamine group (-CH2CH2CH2NH2) . The trifluoromethyl group is attached to the phenoxy group, which is further connected to the propylamine group .Chemical Reactions Analysis
The thermal behavior of fluoxetine hydrochloride, a derivative of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, has been investigated using thermoanalytical techniques . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine include a melting point of 159.6 °C . The compound decomposes after melting, releasing 4-trifluoromethylphenol, methylamine . The GC–MS analysis of the solid resulting from heating the fluoxetine hydrochloride up to 230 °C revealed the presence of the original sample and 4-trifluoromethylphenol as the main residue .Scientific Research Applications
Medicine: Antidepressant Drug Synthesis
“3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine” is a key intermediate in the synthesis of fluoxetine , a widely used antidepressant . Fluoxetine functions by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . The trifluoromethyl group in the compound contributes to the drug’s pharmacokinetic stability and lipophilicity, enhancing its therapeutic efficacy .
Agriculture: Pesticide Development
In agriculture, this compound’s derivatives could be explored for developing novel pesticides. The trifluoromethoxy group may confer enhanced biological activity and environmental stability, making it a potential candidate for pest control research .
Materials Science: Fluorinated Polymers
The incorporation of “3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine” into polymers can result in materials with improved properties. Fluorinated polymers are known for their high resistance to solvents, acids, and bases, as well as their thermal stability. This makes them suitable for use in harsh chemical environments .
Environmental Science: Tracer Studies
Due to its distinctive trifluoromethyl group, this compound can be used as a tracer or tag in environmental studies to track the movement and distribution of organic molecules in ecosystems .
Biochemistry: Protein Interaction Studies
In biochemistry, the compound can be used to modify proteins or peptides, introducing a fluorinated moiety that can be detected using ^19F NMR spectroscopy. This allows for the study of protein interactions and dynamics at a molecular level .
Pharmacology: Drug Metabolism Research
The trifluoromethyl group is a common feature in many pharmaceuticals. Studying the metabolism of “3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine” can provide insights into the metabolic pathways and potential biotransformations of drugs containing similar structural motifs .
Mechanism of Action
Target of Action
The primary target of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is the serotonin reuptake transporter protein located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
Fluoxetine acts by blocking the reuptake of serotonin . By inhibiting the reuptake transporter protein, fluoxetine increases the amount of serotonin available in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This leads to increased serotonin signaling, which can help alleviate symptoms of depression and anxiety.
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)16-9-4-2-8(3-5-9)15-7-1-6-14/h2-5H,1,6-7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFSJWOKLUNXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618610 |
Source


|
| Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine | |
CAS RN |
189876-53-7 |
Source


|
| Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
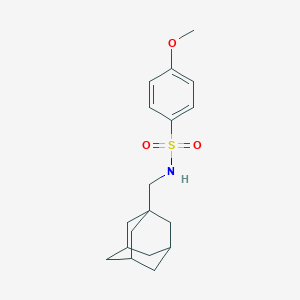
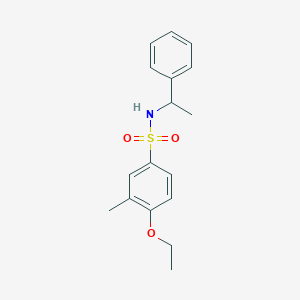

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)
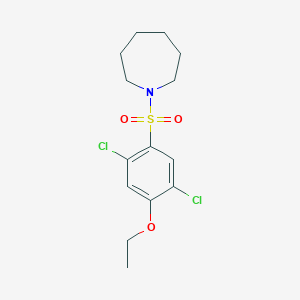

![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
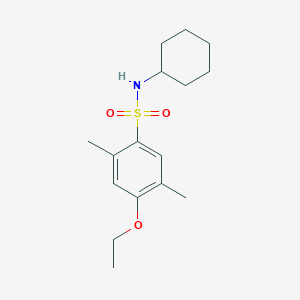

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
